molecular formula C22H24INO4 B1610064 N-Fmoc-3-iodo-L-alanine tert-butyl ester CAS No. 282734-33-2

N-Fmoc-3-iodo-L-alanine tert-butyl ester

Cat. No.: B1610064
CAS No.: 282734-33-2
M. Wt: 493.3 g/mol
InChI Key: WFECRYMZJXNQQC-IBGZPJMESA-N
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Description

N-Fmoc-3-iodo-L-alanine tert-butyl ester is a derivative of alanine, an amino acid, that has been modified with an Fmoc (fluorenylmethyloxycarbonyl) protecting group and an iodine atom at the 3-position. The tert-butyl ester group is used to protect the carboxyl group of the amino acid. This compound is primarily used in peptide synthesis and proteomics studies due to its stability and reactivity .

Mechanism of Action

Target of Action

N-Fmoc-3-iodo-L-alanine tert-butyl ester is an Fmoc protected alanine derivative . The primary target of this compound is the alanine amino acid in proteins. Alanine is one of the simplest amino acids, with a methyl group as the side chain .

Mode of Action

The compound interacts with its targets by being incorporated into proteins during solid-phase peptide synthesis . The Fmoc group serves as a protective group, preventing unwanted side reactions during the synthesis process .

Biochemical Pathways

The compound is involved in the biochemical pathway of protein synthesis. Specifically, it is used in the synthesis of peptides, where it is incorporated into the peptide chain in place of alanine . The iodine atom in the compound can potentially introduce unique properties to the synthesized peptide, such as increased molecular weight and altered chemical reactivity.

Result of Action

The result of the compound’s action is the successful synthesis of peptides with the desired sequence and properties. The iodine atom in the compound can potentially alter the properties of the synthesized peptide, leading to new avenues for research and development in proteomics studies .

Action Environment

The action of this compound is influenced by the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can affect the efficiency and outcome of the synthesis . The compound is stable under typical laboratory conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-3-iodo-L-alanine tert-butyl ester typically involves multiple steps starting from optically pure L-serineOne method involves the use of organozinc chemistry, where the organozinc reagent derived from N-Fmoc-3-iodoalanine tert-butyl ester is coupled with various electrophiles under palladium catalysis .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of automated solid-phase peptide synthesis techniques, which allow for the efficient production of the compound in high yields and purity .

Comparison with Similar Compounds

Similar Compounds

    N-Fmoc-L-alanine tert-butyl ester: Similar structure but lacks the iodine atom at the 3-position.

    N-Fmoc-3-bromo-L-alanine tert-butyl ester: Similar structure but with a bromine atom instead of iodine.

    N-Fmoc-3-chloro-L-alanine tert-butyl ester: Similar structure but with a chlorine atom instead of iodine

Uniqueness

N-Fmoc-3-iodo-L-alanine tert-butyl ester is unique due to the presence of the iodine atom at the 3-position, which provides distinct reactivity and selectivity in substitution reactions. This makes it a valuable intermediate in the synthesis of complex peptides and proteins .

Properties

IUPAC Name

tert-butyl (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-iodopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24INO4/c1-22(2,3)28-20(25)19(12-23)24-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,26)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFECRYMZJXNQQC-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CI)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CI)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10459308
Record name N-FMOC-3-IODO-L-ALANINE TERT-BUTYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

282734-33-2
Record name N-FMOC-3-IODO-L-ALANINE TERT-BUTYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10459308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Fmoc-3-iodo-L-alanine tert-butyl ester
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Reactant of Route 6
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